molecular formula C14H18FN3 B8300020 3-tert-butyl-1-(4-fluorobenzyl)-1H-pyrazol-5-amine

3-tert-butyl-1-(4-fluorobenzyl)-1H-pyrazol-5-amine

Cat. No.: B8300020
M. Wt: 247.31 g/mol
InChI Key: SFLJJMIZKITRCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-butyl-1-(4-fluorobenzyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C14H18FN3 and its molecular weight is 247.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H18FN3

Molecular Weight

247.31 g/mol

IUPAC Name

5-tert-butyl-2-[(4-fluorophenyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C14H18FN3/c1-14(2,3)12-8-13(16)18(17-12)9-10-4-6-11(15)7-5-10/h4-8H,9,16H2,1-3H3

InChI Key

SFLJJMIZKITRCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)CC2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (4-fluorobenzyl)hydrazine dihydrochloride (1.0 g, 4.7 mmol, Matrix) in ethyl alcohol (2 mL) was added 4,4-dimethyl-3-oxopentanenitrile (0.6 g, 4.7 mmol, Aldrich). After stirring at 85° C. for 2 h, the reaction mixture was cooled, concentrated, diluted with ethyl acetate (10 mL) and washed with saturated NaHCO3 (10 mL). The aqueous layer was extracted with ethyl acetate (2×10 mL). The combined organic extracts were dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure to obtain 1.3 g (99%) of the title compound. MS (ESI+) m/z 248 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
99%

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